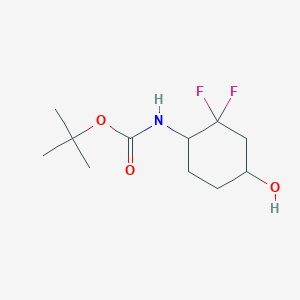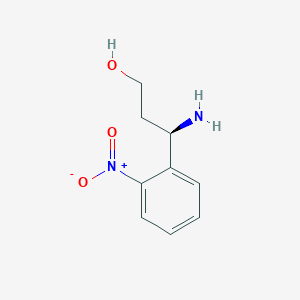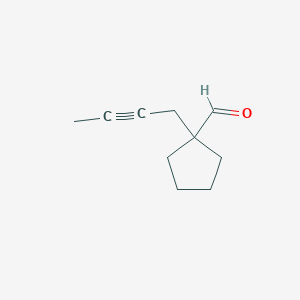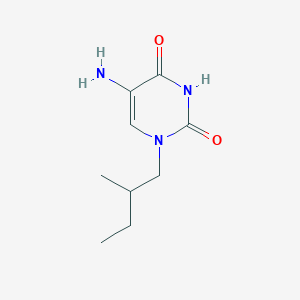![molecular formula C8H14N4O2 B13067134 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine, with the chemical formula C₈H₁₄N₄O₂, is a compound that combines a triazole ring with an oxane (tetrahydrofuran) moiety. Let’s break down its features:
Triazole Ring: The triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Triazoles are versatile compounds with applications in medicinal chemistry, agrochemicals, and materials science.
Oxane Group: The oxane group (also known as tetrahydrofuran) consists of a five-membered oxygen-containing ring. It imparts flexibility and solubility to the compound.
Preparation Methods
Synthetic Routes:: One synthetic route involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. In this metal-free reaction, the use of 1,4-diazocyclic [2.2.2]octane (DABCO) as a weak base is critical .
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various reactions, including:
Oxidation: Oxidative processes can modify the triazole or oxane moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be introduced or replaced on the triazole ring or oxane group.
Common reagents and conditions depend on the specific reaction type and desired modifications. Major products formed from these reactions vary based on the reaction conditions.
Scientific Research Applications
This compound finds applications in several fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the triazole’s bioactivity and the oxane’s solubility properties.
Agrochemicals: It could serve as a building block for fungicides or herbicides.
Materials Science: Its unique structure may contribute to novel materials.
Mechanism of Action
The exact mechanism by which 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
. Highlighting its uniqueness involves considering its distinct features compared to other triazoles or oxane-containing compounds.
Remember that research in this field evolves, and new findings may emerge
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(oxan-4-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O2/c9-8-10-5-12(11-8)6-14-7-1-3-13-4-2-7/h5,7H,1-4,6H2,(H2,9,11) |
InChI Key |
KJSKDVCVFFUUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OCN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


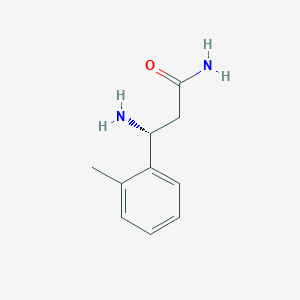
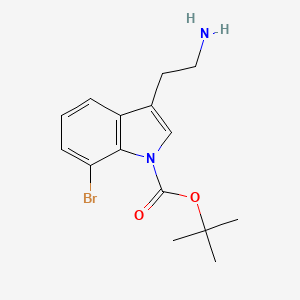
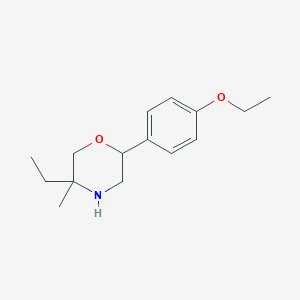
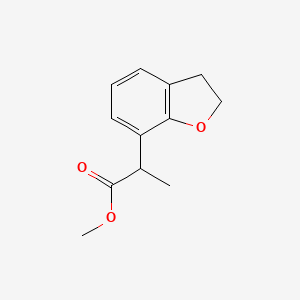
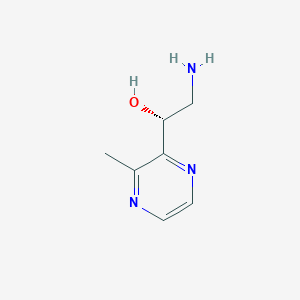
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
